Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a complex heterocyclic structure. The compound features a benzothiazole core substituted with a prop-2-enyl group at position 3 and a methyl carboxylate at position 4. The imino linkage connects this core to a 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl moiety, introducing polar sulfonamide and methoxyethyl groups.
Properties
IUPAC Name |
methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7S2/c1-5-12-28-21-11-8-19(24(30)35-4)17-22(21)36-25(28)26-23(29)18-6-9-20(10-7-18)37(31,32)27(13-15-33-2)14-16-34-3/h5-11,17H,1,12-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZGJYUNFFWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final esterification to form the methyl ester. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate can be contextualized by comparing it to analogous benzothiazole and sulfonamide derivatives. Key differences in substituents and physicochemical properties are highlighted below:
Table 1: Structural and Property Comparison
Key Observations :
Structural Variations :
- Sulfamoyl group : The bis(2-methoxyethyl) substituent introduces ether linkages, enhancing polarity compared to the bis(prop-2-enyl) group, which is more lipophilic.
- Benzothiazole substituents: The 3-prop-2-enyl group in the target compound may confer higher reactivity (e.g., via Michael addition) compared to the 3-methyl group in the ethyl ester analog.
Physicochemical Properties :
- Lipophilicity (XLogP3) : The target compound’s bis(2-methoxyethyl) group likely reduces its logP (~3.5 estimated) relative to the ethyl ester analog (logP 4.2), suggesting improved aqueous solubility .
- Molecular Weight : The target’s larger substituents (methoxyethyl vs. prop-2-enyl) contribute to a higher estimated molecular weight (~550 g/mol) compared to the ethyl ester analog (499.6 g/mol).
Rotational Flexibility :
- The target compound’s 12 estimated rotatable bonds (vs. 10 in the ethyl ester analog) indicate greater conformational flexibility, which may impact pharmacokinetic properties like membrane permeability.
Research Findings and Implications
While direct studies on this compound are scarce, inferences can be drawn from structurally related compounds:
- Sulfonamide Derivatives : The bis(2-methoxyethyl)sulfamoyl group may enhance solubility and reduce toxicity compared to less polar sulfonamides, as seen in other drug-like molecules .
Biological Activity
Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound belongs to the benzothiazole family, which is known for its pharmacological properties. Its structure includes a benzothiazole moiety linked to a sulfamoyl group, which contributes to its biological efficacy.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against various pathogens, including bacteria and fungi.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10f | E. coli | 50 μg/mL |
| 10g | S. aureus | 40 μg/mL |
These findings suggest that the sulfamoyl group enhances the antimicrobial potency of the benzothiazole scaffold .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The antiproliferative effects were evaluated against several human cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| SK-Hep-1 | 5.84 |
| MDA-MB-231 | 6.56 |
| NUGC-3 | 5.44 |
The results indicate that the compound exhibits micromolar inhibition, suggesting its potential as a chemotherapeutic agent .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies demonstrated that it could attenuate neuronal injury caused by ischemia/reperfusion events. This is particularly relevant for conditions such as stroke or neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties, which help protect neuronal cells from oxidative stress.
- Interference with Cell Signaling Pathways : Studies suggest that it may disrupt signaling pathways critical for tumor growth and survival.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antiviral Activity : A study evaluated the antiviral potential of benzothiazole derivatives, showing promising results against viral infections.
- Alzheimer's Disease Research : Investigations into amyloid beta interactions revealed that certain derivatives could inhibit amyloid plaque formation, highlighting their relevance in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
